molecular formula C17H13ClN2O B8731115 (5-Chloro-3-methyl-1-phenyl-1h-pyrazol-4-yl)(phenyl)methanone CAS No. 62574-33-8

(5-Chloro-3-methyl-1-phenyl-1h-pyrazol-4-yl)(phenyl)methanone

Cat. No.: B8731115
CAS No.: 62574-33-8
M. Wt: 296.7 g/mol
InChI Key: SPUBGWOTCJSKHR-UHFFFAOYSA-N
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Description

(5-Chloro-3-methyl-1-phenyl-1h-pyrazol-4-yl)(phenyl)methanone is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and applications in medicinal chemistry, agrochemistry, and materials science. The presence of a chloro, phenyl, methyl, and benzoyl group in the pyrazole ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-Chloro-3-methyl-1-phenyl-1h-pyrazol-4-yl)(phenyl)methanone can be synthesized through several methods. One common method involves the Vilsmeier-Haack reaction, where 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is treated with phosphorus oxychloride and dimethylformamide to introduce the chloro and formyl groups . Another method involves the Knoevenagel condensation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde with ethylcyanoacetate .

Industrial Production Methods

Industrial production of 5-chloro-1-phenyl-3-methyl-4-benzoyl-1H-pyrazole typically involves large-scale synthesis using the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-3-methyl-1-phenyl-1h-pyrazol-4-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiourea, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-chloro-1-phenyl-3-methyl-4-benzoyl-1H-pyrazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anti-inflammatory effects by modulating inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-3-methyl-1-phenyl-1h-pyrazol-4-yl)(phenyl)methanone is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazole derivatives and contributes to its specific applications in various fields.

Properties

CAS No.

62574-33-8

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-phenylmethanone

InChI

InChI=1S/C17H13ClN2O/c1-12-15(16(21)13-8-4-2-5-9-13)17(18)20(19-12)14-10-6-3-7-11-14/h2-11H,1H3

InChI Key

SPUBGWOTCJSKHR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)C2=CC=CC=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution containing 2.0 g of 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (commercially available e.g. Aldrich 15,660-4) in 4 ml of phosphorus oxychloride was stirred under nitrogen at 100° C. for 30 min. The mixture was poured into 40 ml of saturated sodium hydrogen carbonate solution and extracted three times with 30 ml of dichloromethane. Combined extracts were dried over magnesium sulphate, filtered and evaporated to give 2.0 g of (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-phenyl-methanone as a yellow oil which was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

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